molecular formula C12H15NO2 B12568628 Ethyl 3-amino-3-(4-methylphenyl)prop-2-enoate CAS No. 441285-82-1

Ethyl 3-amino-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B12568628
CAS No.: 441285-82-1
M. Wt: 205.25 g/mol
InChI Key: UBGYTDILSOBSKQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C12H15NO2. It is a derivative of cinnamic acid and features an amino group and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(4-methylphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 4-methylbenzaldehyde in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-amino-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-amino-3-(4-methylphenyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-phenylprop-2-enoate
  • Methyl 3-amino-3-(4-methylphenyl)prop-2-enoate
  • Ethyl 3-amino-3-(4-chlorophenyl)prop-2-enoate

Uniqueness

This compound is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

CAS No.

441285-82-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 3-amino-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-8H,3,13H2,1-2H3

InChI Key

UBGYTDILSOBSKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=C(C=C1)C)N

Origin of Product

United States

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